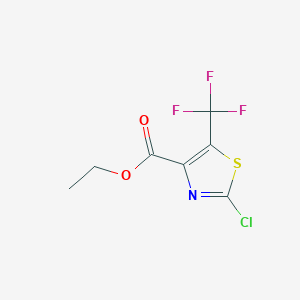

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

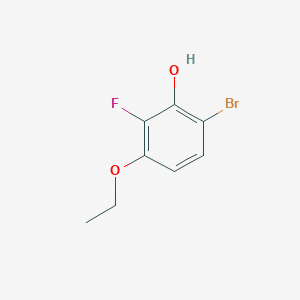

Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H5ClF3NO2S . It has a molecular weight of 259.64 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves the reaction of CuCl2 and isopentyl nitrite in acetonitrile with ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate . The mixture is stirred at ambient temperature for 1 hour and then heated to 50°C for 1 hour . The resulting residue is purified by flash silica gel chromatography to yield the title compound .Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is 1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a solid at room temperature . It has a boiling point of 308.7°C at 760 mmHg and a melting point of 57-59°C . The compound has a flash point of 140.5°C .Scientific Research Applications

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate has been used in a variety of scientific research applications, including in the study of enzyme inhibition and the effects of reactive oxygen species. In one study, this compound was used to study the inhibition of β-secretase (BACE1), an enzyme responsible for the production of amyloid-β peptide, which is a major component of amyloid plaques found in Alzheimer's disease. In another study, this compound was used to investigate the effects of reactive oxygen species (ROS) on the production of nitric oxide (NO).

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminothiazole-4-carboxylate schiff bases, have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mode of Action

It’s worth noting that compounds with similar structures have shown significant antibacterial and antifungal potential .

Result of Action

Similar compounds have shown significant antibacterial and antifungal potential .

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate in lab experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for researchers. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. Lastly, this compound is soluble in both polar and non-polar solvents, making it easy to handle and use in experiments.

Despite its advantages, there are also some limitations to using this compound in lab experiments. First, this compound is a relatively new compound and its exact mechanism of action is still not fully understood. Additionally, this compound is a relatively potent compound and should be handled with care, as it can be toxic if not handled properly. Lastly, this compound can be difficult to synthesize and may require the use of specialized equipment and techniques.

Future Directions

Despite its many potential applications, there are still many unknowns about Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate and its potential uses. In the future, more research should be done to better understand the exact mechanism of action of this compound and its potential uses. Additionally, more research should be done to investigate the effects of this compound on other enzymes, as well as its effects on other biochemical and physiological processes. Additionally, further research should be done to investigate the potential uses of this compound in drug discovery and development. Lastly, more research should be done to investigate the potential uses of this compound in other areas, such as agriculture and food science.

Synthesis Methods

The synthesis of Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate from 2-chloro-5-(trifluoromethyl)thiazole (CTT) is a two-step process. The first step involves the reaction of CTT with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the ethyl ester of CTT. The second step involves the deprotonation of the ethyl ester with a strong base, such as sodium hydroxide, to form this compound.

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

ethyl 2-chloro-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKGEVXPQKZHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)